The mechanism of action of Morpholine, 2-(2,3-dichlorophenyl)- is highly dependent on the specific molecule it is incorporated into and the biological target it interacts with. Its presence in a molecule can influence its binding affinity, selectivity, and pharmacological activity. For instance, in the case of Dopamine D3 receptor ligands, the 2,3-dichlorophenyl moiety of Morpholine, 2-(2,3-dichlorophenyl)- contributes to the overall affinity and selectivity for the D3 receptor subtype [ [] ]. This interaction is further modulated by the specific substituents and linker groups present in the final compound.
One notable application is its incorporation into molecules targeting the dopamine D3 receptor. For example, it is a key structural element in NGB 2904, a D3 receptor antagonist with potential for treating cocaine addiction. This compound exhibited a high binding affinity for the D3 receptor (Ki = 2.0 nM) and demonstrated a 56-fold selectivity over the D2 receptor [ [] ]. Further modifications led to the development of compound 29 (CJB 090) with even higher D3 receptor selectivity (D2/D3 selectivity ratio of 133) and improved pharmacological properties [ [] ].
Morpholine, 2-(2,3-dichlorophenyl)- is also found in aripiprazole (OPC-14597), an atypical antipsychotic medication. Aripiprazole, containing the 2-(2,3-dichlorophenyl)morpholine moiety, acts as a partial agonist at dopamine D2 receptors, exhibiting a unique pharmacological profile compared to traditional antipsychotics [ [] ].
CAS No.: 53527-28-9
CAS No.: 19407-28-4
CAS No.: 1910-41-4
CAS No.: